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Compound of Interest

Compound Name: Ethylene oxalate

Cat. No.: B3051645 Get Quote

An In-depth Technical Guide on the Thermodynamic Data of Ethylene Oxalate

Introduction
Ethylene oxalate (C₄H₄O₄), a cyclic ester, serves as a significant monomer in the synthesis of

biodegradable polymers and other organic compounds.[1] A thorough understanding of its

thermodynamic properties is paramount for optimizing reaction conditions, ensuring process

safety, and predicting the stability and performance of resulting materials. This technical guide

provides a comprehensive overview of the core thermodynamic data for ethylene oxalate,

detailed experimental methodologies for its determination, and visualizations of relevant

chemical processes. The information is curated for researchers, scientists, and professionals

involved in drug development and polymer science.

Physicochemical Properties
Molecular Formula: C₄H₄O₄[2]

Molecular Weight: 116.07 g/mol [2]

CAS Registry Number: 3524-70-7[3]

Appearance: Crystalline solid[2]

Core Thermodynamic Data
The thermodynamic properties of ethylene oxalate in the solid phase have been

experimentally determined and are crucial for understanding its behavior under various
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conditions. The data presented below has been compiled from the NIST Chemistry WebBook

and other sources.[2][3]

Enthalpy, Entropy, and Heat Capacity
The following table summarizes the key thermodynamic parameters for solid ethylene oxalate
at standard conditions (298.15 K and 1 bar).

Property Symbol Value Method

Standard Molar

Enthalpy of Formation

(solid)

ΔfH°solid -697.0 ± 1.2 kJ/mol
Combustion

Calorimetry

Standard Molar

Enthalpy of

Combustion (solid)

ΔcH°solid -1448.5 ± 1.2 kJ/mol
Combustion

Calorimetry

Standard Molar

Entropy (solid)
S°solid 158.4 J/(mol·K) Adiabatic Calorimetry

Molar Heat Capacity

(solid)
Cp,solid 141.9 J/(mol·K) Adiabatic Calorimetry

Data sourced from Lebedev, Kulagina, et al., 1982 as cited by NIST.[3]

Phase Change Data
The enthalpy and entropy of fusion are critical for processes involving the melting of ethylene
oxalate.

Property Symbol Value

Triple Point Temperature Ttriple 415. K

Enthalpy of Fusion ΔfusH 19.3 kJ/mol

Entropy of Fusion ΔfusS 46.5 J/(mol·K)

Data sourced from Lebedev, Kulagina, et al., 1982 as cited by NIST.[4]
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Calculated Gibbs Free Energy of Formation
The standard Gibbs free energy of formation (ΔfG°) indicates the spontaneity of the formation

of a compound from its constituent elements in their standard states. While not directly reported

in the cited experimental data, it can be calculated using the fundamental thermodynamic

relationship:

ΔfG° = ΔfH° - TΔS°reaction

To calculate ΔS°reaction for the formation of ethylene oxalate (4C(s) + 2H₂(g) + 2O₂(g) →

C₄H₄O₄(s)), the standard entropies of the elements are required.

Experimental Protocols
The thermodynamic data presented in this guide were primarily obtained through calorimetric

methods.[2][3]

Combustion Calorimetry (for ΔfH° and ΔcH°)
Combustion calorimetry is a standard technique for determining the enthalpy of combustion of

a substance.

Sample Preparation: A precisely weighed sample of ethylene oxalate is placed in a crucible

inside a high-pressure vessel known as a "bomb."

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30

atm) to ensure complete combustion.

Immersion: The bomb is submerged in a known quantity of water in a thermally insulated

container (the calorimeter). The initial temperature of the water is recorded.

Ignition: The sample is ignited electrically. The combustion of the organic compound releases

heat, which is absorbed by the bomb and the surrounding water, causing the temperature to

rise.

Temperature Measurement: The final temperature of the water is recorded after thermal

equilibrium is reached.
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Calculation: The heat of combustion is calculated from the temperature change, the heat

capacity of the calorimeter system (determined through calibration, often with a standard like

benzoic acid), and the mass of the sample. The enthalpy of formation is then derived from

the enthalpy of combustion using Hess's law.

Adiabatic Calorimetry (for Cp and S°)
Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of

temperature. This data is then used to calculate the standard entropy.

Calorimeter Setup: The sample is placed in a calorimeter that is carefully insulated to prevent

heat exchange with the surroundings. An "adiabatic shield" is maintained at the same

temperature as the calorimeter vessel itself, minimizing heat loss.

Heating: A known quantity of electrical energy (heat) is supplied to the sample, causing a

small increase in its temperature.

Measurement: The input energy (Q) and the resulting temperature change (ΔT) are precisely

measured.

Calculation of Heat Capacity: The heat capacity (Cp) is calculated using the formula Cp = Q/

ΔT.

Entropy Calculation: Measurements are typically made over a wide temperature range, often

from near absolute zero up to the desired temperature (e.g., 330 K).[3] The standard molar

entropy (S°) at a given temperature (T) is then calculated by integrating the heat capacity

data from 0 K to T, using the third law of thermodynamics as a basis: S°(T) = ∫0T (Cp(T')/T')

dT'

Visualizations
Synthesis of Ethylene Oxalate
Ethylene oxalate is typically synthesized via the dehydration reaction between ethylene glycol

and oxalic acid, often catalyzed by a strong acid like concentrated sulfuric acid.[1]
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Synthesis of Ethylene Oxalate

Reactants

Products

Ethylene Glycol
(HO-CH₂-CH₂-OH)

Esterification Reaction
(Dehydration)

Oxalic Acid
(HOOC-COOH)

Ethylene Oxalate
(C₄H₄O₄)

Water
(H₂O)

Conc. H₂SO₄

(Dehydrating Agent)

Core Thermodynamic Relationships
Enthalpy (ΔH)

Heat released or absorbed

Gibbs Free Energy (ΔG)
ΔG = ΔH - TΔS

Entropy (ΔS)
Change in disorder

Temperature (T)
Absolute temperature in Kelvin

Reaction Spontaneity
(ΔG < 0: Spontaneous)

(ΔG > 0: Non-spontaneous)

Determines
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General Thermal Decomposition Pathway

Ethylene Oxalate (solid)

Heat (>150°C)

Decomposition Products
(e.g., CO, CO₂, polymer residue)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. When ethylene glycol is heated with oxalic acid +conc h2so4 in the pr - askIITians
[askiitians.com]

2. Ethylene oxalate (3524-70-7) for sale [vulcanchem.com]

3. Ethylene oxalate [webbook.nist.gov]

4. Ethylene oxalate [webbook.nist.gov]

To cite this document: BenchChem. [thermodynamic data for ethylene oxalate]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3051645#thermodynamic-data-for-ethylene-oxalate]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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